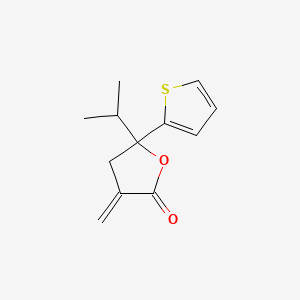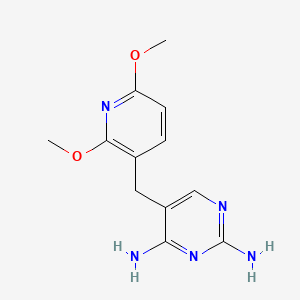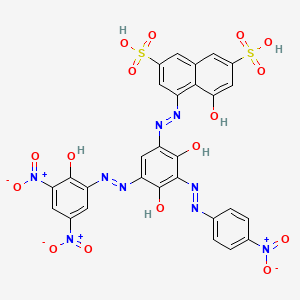
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: is an organic compound that features a unique combination of functional groups, including a thiophene ring, an oxolanone ring, and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Oxolanone Ring: Starting with a suitable precursor, such as a substituted butyrolactone, the oxolanone ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Addition of the Methylidene Group: The final step involves the addition of the methylidene group through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups onto the thiophene ring.
科学的研究の応用
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
作用機序
The mechanism of action of 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: can be compared with other compounds that have similar structures or functional groups:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Oxolanone Derivatives: Compounds such as γ-butyrolactone or 2-oxetanone.
Methylidene Compounds: Compounds like methylidene malonates or methylidene cyclopropanes.
The uniqueness of This compound lies in its combination of these functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications.
特性
CAS番号 |
71741-70-3 |
|---|---|
分子式 |
C12H14O2S |
分子量 |
222.31 g/mol |
IUPAC名 |
3-methylidene-5-propan-2-yl-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C12H14O2S/c1-8(2)12(10-5-4-6-15-10)7-9(3)11(13)14-12/h4-6,8H,3,7H2,1-2H3 |
InChIキー |
DDLPIXGGZANXOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC(=C)C(=O)O1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)






![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)

